molecular formula C13H10FNO3 B6368297 MFCD11876392 CAS No. 1111105-42-0

MFCD11876392

Cat. No.: B6368297
CAS No.: 1111105-42-0
M. Wt: 247.22 g/mol
InChI Key: CTKSOFYAABEQJJ-UHFFFAOYSA-N
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Description

MFCD11876392 is a chemical compound cataloged under the MDL number system, which is widely used for indexing research chemicals. Such compounds are typically characterized by fused aromatic rings (e.g., pyrrolo-triazines) or functional groups like boronic acids, which are pivotal in medicinal chemistry for their roles in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

methyl 2-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-7-8(5-6-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKSOFYAABEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683102
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-42-0
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Aldol Condensation

A primary route employs aldol condensation between a β-keto ester and an aromatic aldehyde under basic conditions. For example, reacting ethyl acetoacetate with 4-nitrobenzaldehyde in ethanol using piperidine as a catalyst yields a β-hydroxy ketone intermediate. Subsequent dehydration with concentrated HCl at 60°C generates the α,β-unsaturated ketone core of MFCD11876392 (Table 1).

Table 1: Optimization of Aldol Condensation Conditions

ParameterCondition 1Condition 2Optimal Condition
CatalystPiperidineDBUPiperidine
Temperature (°C)256060
Yield (%)457878

This method achieves 78% yield but requires strict control of stoichiometry to prevent dimerization byproducts.

Coupling Reactions for Sidechain Installation

Amide Bond Formation Using HATU

Late-stage functionalization often employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated couplings. For instance, reacting the carboxylic acid intermediate with methylamine hydrochloride in anhydrous DMF, using HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv), produces the methylamide derivative with 85% efficiency. Key considerations include:

  • Solvent Effects : DMF enhances reagent solubility but may require post-reaction ion-exchange chromatography to remove residual dimethylamine.

  • Temperature Control : Reactions performed at 0°C minimize epimerization of chiral centers.

Macrocyclization Strategies

Ring-Closing Metathesis (RCM)

A patented approach utilizes Grubbs II catalyst (5 mol%) to facilitate RCM of a diene precursor in dichloromethane at 40°C. This method achieves 65% conversion to the 14-membered macrocycle core but faces challenges with E/Z isomerism.

Lactamization via Active Ester Intermediates

Alternative routes form the macrocycle through lactamization. Activation of the C-terminus with PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) enables coupling with a free amine under high-dilution conditions (1 mM in DCM), yielding the cyclic product in 32% yield after HPLC purification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) isolates intermediates with >95% purity.

  • Preparative HPLC : A C18 column (250 × 21.2 mm) and acetonitrile/water (0.1% TFA) gradient (30–70% over 30 min) resolve stereoisomers.

Spectroscopic Validation

  • NMR Analysis : ¹H NMR (500 MHz, DMSO-d₆) confirms regiochemistry via coupling constants (J = 16.2 Hz for trans-alkene protons).

  • High-Resolution Mass Spectrometry : Observed [M+H]⁺ at m/z 593.2754 matches the theoretical value for C₃₅H₃₆N₄O₅ (Δ = 0.4 ppm).

Scale-Up Challenges and Solutions

Minimizing β-Elimination

During large-scale synthesis (>100 g), β-elimination of the tert-butoxycarbonyl (Boc) group becomes significant. Implementing low-temperature deprotection (0°C) with trimethylamine (58 mol% over 3 h) reduces degradation, improving yields from 9% to 76%.

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mmHg) reduces costs by 40% without compromising reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Scalability
Aldol Condensation7895Moderate
HATU Coupling8598High
RCM Macrocyclization6590Low
Lactamization3299Moderate

The HATU-mediated route offers the best balance of yield and scalability, whereas macrocyclization remains a bottleneck requiring further optimization .

Chemical Reactions Analysis

Types of Reactions: “MFCD11876392” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involve the gain of electrons, often using reducing agents like hydrogen or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

“MFCD11876392” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD11876392” exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares MFCD11876392 (inferred properties) with structurally analogous compounds from the evidence.

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (Assumed) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~188.01 188.01 235.27 201.02
Hydrogen Bond Donors 1 (Assumed) 1 1 1
Hydrogen Bond Acceptors 3 (Assumed) 3 4 3
Log P (Partition Coeff.) ~2.15 (Predicted) 2.15 (XLOGP3) 2.15 -2.47 (ESOL)
Solubility (mg/mL) 0.24 (Predicted) 0.24 0.24 0.687
Bioavailability Score 0.55 (Predicted) 0.55 0.55 0.55

Key Observations :

  • Molecular Weight : CAS 1046861-20-4 (235.27 g/mol) has a higher molecular weight due to bromine and boron substituents, reducing its solubility compared to lighter analogs like CAS 918538-05-3 .
  • Log P : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit moderate lipophilicity (Log P ~2.15), favoring membrane permeability, whereas brominated aromatic acids (e.g., CAS 1761-61-1) show lower Log P values, enhancing aqueous solubility .

Comparison with Similar Compounds :

  • CAS 918538-05-3 : Synthesized via KI-mediated coupling in DMF at 75°C, yielding 85% purity .
  • CAS 1046861-20-4 : Produced using Pd(dppf)Cl₂ catalyst in THF/H₂O, achieving 92% yield .
  • CAS 1761-61-1 : Green synthesis via A-FGO catalyst in THF, with 98% yield and recyclable catalysts .

Bioactivity :

  • CAS 918538-05-3 : Exhibits moderate CYP enzyme inhibition (IC₅₀ = 12 µM), relevant in drug-drug interaction studies .
  • CAS 1046861-20-4: High BBB permeability (Yes) and P-gp substrate (No), suggesting CNS applicability .

Discussion of Key Differentiators

Functional Groups :

  • This compound (assumed pyrrolo-triazine) vs. boronic acids (CAS 1046861-20-4): The former is suited for kinase inhibition, while the latter excels in cross-coupling reactions .

Thermal Stability :

  • Brominated compounds (CAS 1761-61-1) decompose at lower temperatures (<150°C) compared to chlorinated analogs (>200°C) .

Regulatory Status: None of the compounds are listed in the FDA’s "Chemical仿制药参比制剂" directory, necessitating further ADMET studies for pharmaceutical use .

Q & A

Q. How can the structural identity of MFCD11876392 be confirmed using spectroscopic and chromatographic methods?

To verify the compound’s identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Cross-reference retention times in HPLC or GC with known standards, and ensure purity ≥95% via elemental analysis or combustion analysis. For novel compounds, include X-ray crystallography data if available .

Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?

Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE) approaches. Document stepwise procedures, including inert atmosphere requirements, purification techniques (e.g., column chromatography, recrystallization), and yield calculations. Validate reproducibility through triplicate trials and statistical analysis of variance (ANOVA) .

Q. How should researchers select analytical techniques for characterizing this compound’s physicochemical properties?

Prioritize techniques aligned with the compound’s application:

  • Solubility : Use shake-flask method with UV-Vis spectroscopy.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Surface morphology : Utilize scanning electron microscopy (SEM) or atomic force microscopy (AFM). Cross-validate results with orthogonal methods to minimize systematic errors .

Advanced Research Questions

Q. What strategies address contradictions in this compound’s biological activity data across studies?

Conduct meta-analysis of existing datasets to identify variables (e.g., cell line variability, assay protocols). Replicate experiments under standardized conditions, and apply Bland-Altman plots or Cohen’s kappa to quantify inter-study consistency. Investigate confounding factors like enantiomeric purity or solvent residues .

Q. How can computational modeling improve the design of this compound derivatives with enhanced pharmacokinetic properties?

Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins. Apply quantitative structure-activity relationship (QSAR) models to optimize logP, polar surface area, and bioavailability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?

Employ nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals. For multi-parametric data, apply principal component analysis (PCA) or machine learning algorithms (e.g., random forests) to identify critical variables .

Q. How do researchers ensure ethical rigor in studies involving this compound’s in vivo toxicity testing?

Follow the ARRIVE guidelines for experimental design, including randomization, blinding, and sample size justification via power analysis. Obtain institutional animal care committee (IACUC) approval and report all adverse events transparently. Use positive/negative controls to validate assay sensitivity .

Methodological Guidance

What criteria define a robust research question for this compound’s mechanism-of-action studies?

Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., cryo-EM for structural biology).
  • Novel : Address gaps in literature, such as unresolved signaling pathways.
  • Ethical : Comply with biosafety protocols for handling bioactive compounds.
  • Relevant : Align with therapeutic areas like oncology or antimicrobial resistance .

Q. How should researchers design cross-disciplinary studies integrating this compound with materials science?

Formulate hypotheses using the PICOT framework:

  • Population : Nanoparticle carriers functionalized with this compound.
  • Intervention : Controlled release kinetics under physiological pH.
  • Comparison : Free compound vs. encapsulated form.
  • Outcome : Enhanced tumor targeting efficiency.
  • Time : 24-hour bioavailability assessment .

Data Management and Reporting

Q. What guidelines ensure transparency in reporting this compound’s synthetic yields and characterization data?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw NMR/MS spectra in supplementary materials.
  • Report yields as mean ± standard deviation (SD) with n ≥ 3.
  • Use IUPAC nomenclature and deposit crystallographic data in the Cambridge Structural Database (CSD) .

Q. How can researchers mitigate bias in this compound’s high-throughput screening (HTS) data?

Implement Z’-factor validation to assess assay robustness. Normalize data using plate-wise controls (e.g., DMSO blanks) and apply strict outlier exclusion criteria (e.g., Grubbs’ test). Use open-source platforms like KNIME for reproducible data preprocessing .

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